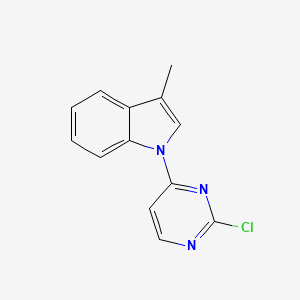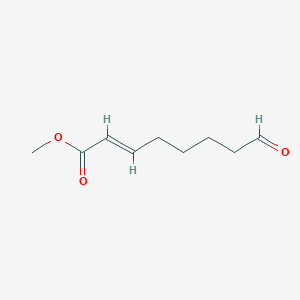
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol is a versatile compound with significant potential in the realm of carbohydrate-based drugs and therapies. This compound’s distinctive molecular composition allows it to serve as a valuable chiral building block for synthesizing complex carbohydrates and glycoconjugates, which exhibit an array of potential biomedical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol typically involves the protection of hydroxyl groups in D-threitol. The process begins with the selective protection of the 1,3-hydroxyl groups using benzaldehyde to form a benzylidene acetal. Subsequently, the 4-hydroxyl group is protected using t-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: Nucleophilic substitution reactions can replace the silyl or benzylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group, while acidic conditions can cleave the benzylidene acetal.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or deprotected sugars.
科学研究应用
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol exerts its effects is primarily through its role as a chiral building block. It interacts with various molecular targets, including enzymes and receptors, to modulate biological processes.
相似化合物的比较
Similar Compounds
- 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-erythritol
- 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-ribitol
- 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-xylitol
Uniqueness
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol is unique due to its specific stereochemistry and the protective groups it contains. These features make it particularly useful in the synthesis of complex carbohydrates and glycoconjugates, providing advantages in terms of stability and reactivity compared to similar compounds.
属性
分子式 |
C17H28O4Si |
|---|---|
分子量 |
324.5 g/mol |
IUPAC 名称 |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)20-12-15-14(18)11-19-16(21-15)13-9-7-6-8-10-13/h6-10,14-16,18H,11-12H2,1-5H3 |
InChI 键 |
MLJHARNKHUKYOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(COC(O1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


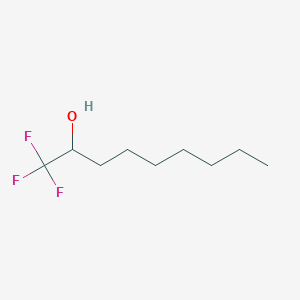
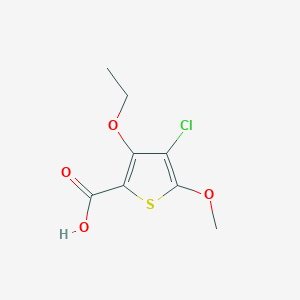
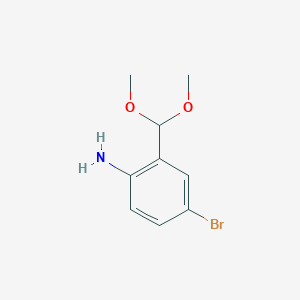


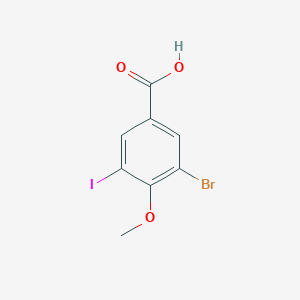


![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)
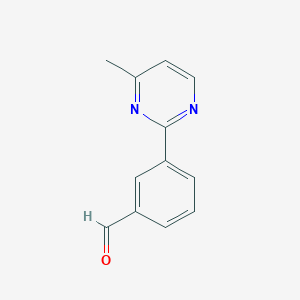
![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)
